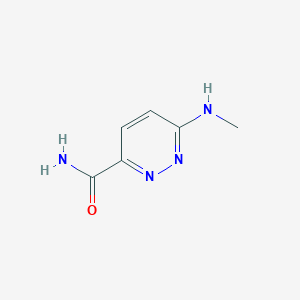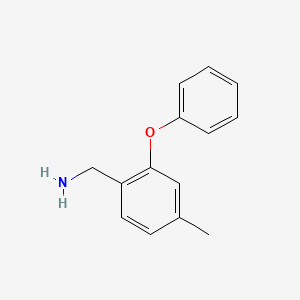
(4-甲基-2-苯氧基苯基)甲胺
描述
(4-Methyl-2-phenoxyphenyl)methanamine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP belongs to the class of arylalkylamines, and it possesses a unique chemical structure that makes it an interesting molecule for research purposes.
科学研究应用
5-羟色胺/去甲肾上腺素再摄取抑制
Whitlock等人(2008年)的一项研究突出了一系列新型的1-(2-苯氧基苯基)甲胺,包括(4-甲基-2-苯氧基苯基)甲胺,展示了选择性的双重5-羟色胺和去甲肾上腺素再摄取药理学。这项研究表明了在调节大脑中神经递质水平方面的潜在应用,这对于治疗抑郁症和焦虑症是相关的(Whitlock, Blagg, & Fish, 2008)。
生物活性的QSAR模型
Mente等人(2008年)利用定量构效关系(QSAR)模型分析了苯氧基苯基甲胺化合物的活性,包括(4-甲基-2-苯氧基苯基)甲胺。这些模型有助于理解结构活性关系并预测这些化合物的生物活性,有助于设计更有效的药物(Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008)。
合成和表征技术
Shimoga等人(2018年)描述了与(4-甲基-2-苯氧基苯基)甲胺相关的化合物的成功合成,使用对甲苯肼和甘氨酸。该研究强调了FT-IR、DSC和NMR等技术,在这类化合物的合成和表征中至关重要(Shimoga, Shin, & Kim, 2018)。
癌症治疗中的光细胞毒性
Basu等人(2015年)探讨了与(4-甲基-2-苯氧基苯基)甲胺结构类似的吡啶醛席夫碱铁(III)配合物在癌症治疗中的应用。他们发现这些配合物在各种癌细胞中显示出显著的光细胞毒性,暗示了在靶向癌症治疗中的潜在应用(Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015)。
抗惊厥活性
Pandey和Srivastava(2011年)合成了与(4-甲基-2-苯氧基苯基)甲胺结构相关的新型3-氨甲基吡啶席夫碱,评估了它们的抗惊厥活性。这表明了在新型抗惊厥药物开发中的潜在应用(Pandey & Srivastava, 2011)。
属性
IUPAC Name |
(4-methyl-2-phenoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSAHOPIFMDHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-phenoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



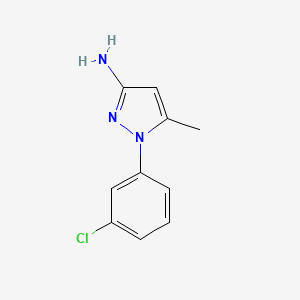

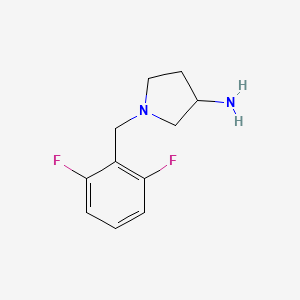
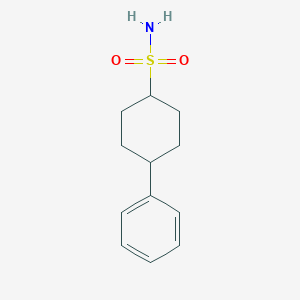
![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
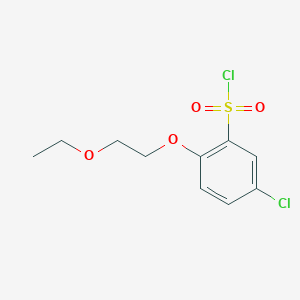
![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)
![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
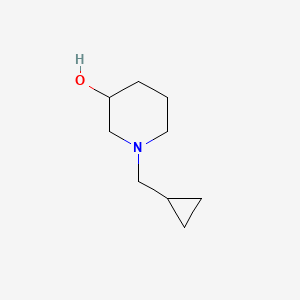
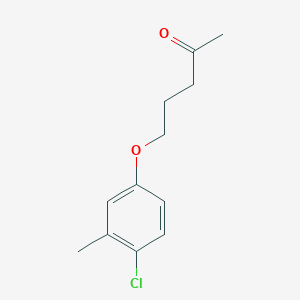
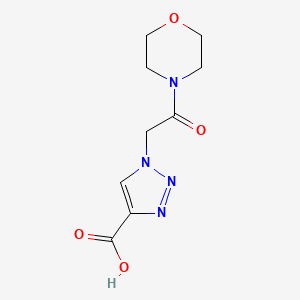
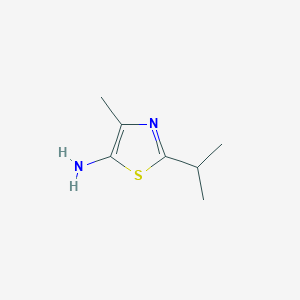
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
